molecular formula C6H15NS B2475688 Methyl[1-(methylsulfanyl)butan-2-yl]amine CAS No. 1247695-60-8

Methyl[1-(methylsulfanyl)butan-2-yl]amine

Cat. No.: B2475688
CAS No.: 1247695-60-8
M. Wt: 133.25
InChI Key: LDPYPWJIRZXMOE-UHFFFAOYSA-N
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Description

Methyl[1-(methylsulfanyl)butan-2-yl]amine is an organic compound with the molecular formula C6H15NS It is a secondary amine characterized by the presence of a methylsulfanyl group attached to a butan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[1-(methylsulfanyl)butan-2-yl]amine typically involves the alkylation of a secondary amine with an appropriate alkyl halide. One common method is the reaction of methylamine with 1-(methylsulfanyl)butan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(methylsulfanyl)butan-2-yl]amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-methylsulfanylated amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

Methyl[1-(methylsulfanyl)butan-2-yl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl[1-(methylsulfanyl)butan-2-yl]amine involves its interaction with molecular targets such as enzymes and receptors. The presence of the methylsulfanyl group can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include modulation of enzyme activity, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

Methyl[1-(methylsulfanyl)butan-2-yl]amine can be compared with other secondary amines that have similar structures but different substituents. Some similar compounds include:

  • Methyl[1-(ethylsulfanyl)butan-2-yl]amine
  • Methyl[1-(propylsulfanyl)butan-2-yl]amine
  • Methyl[1-(butylsulfanyl)butan-2-yl]amine

The uniqueness of this compound lies in the specific properties imparted by the methylsulfanyl group, which can affect its reactivity, stability, and interactions with other molecules.

Properties

IUPAC Name

N-methyl-1-methylsulfanylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NS/c1-4-6(7-2)5-8-3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPYPWJIRZXMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CSC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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